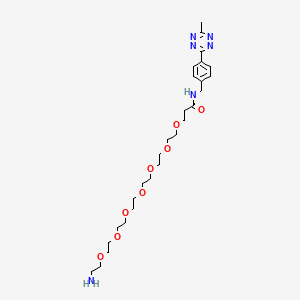

Methyltetrazine-amino-PEG7-amine

Description

BenchChem offers high-quality Methyltetrazine-amino-PEG7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltetrazine-amino-PEG7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44N6O8 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C27H44N6O8/c1-23-30-32-27(33-31-23)25-4-2-24(3-5-25)22-29-26(34)6-8-35-10-12-37-14-16-39-18-20-41-21-19-40-17-15-38-13-11-36-9-7-28/h2-5H,6-22,28H2,1H3,(H,29,34) |

InChI Key |

OHBPWEKEPYTMLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of Methyltetrazine-amino-PEG7-amine

Chemical Architecture, Reaction Kinetics, and Bioconjugation Protocols

Executive Summary

Methyltetrazine-amino-PEG7-amine is a high-performance heterobifunctional crosslinker designed for bioorthogonal chemistry. It bridges the gap between conventional amine-reactive conjugation and the ultra-fast Inverse Electron Demand Diels-Alder (IEDDA) "click" reaction.

This guide details the structural rationale, mechanistic kinetics, and validated protocols for utilizing this reagent in Antibody-Drug Conjugates (ADCs), pre-targeted imaging, and proteomic profiling. Unlike first-generation click reagents (e.g., CuAAC), this system operates without metal catalysts, offering superior biocompatibility and speed.[1]

Chemical Identity & Structural Analysis[2][3]

The molecule is a tripartite system composed of a reactive "warhead," a solubility-enhancing spacer, and a conjugation "anchor."

| Property | Specification |

| Common Name | Methyltetrazine-PEG7-Amine |

| Chemical Formula | C₂₅H₄₁N₅O₈ (Free Base) / C₂₅H₄₂ClN₅O₈ (HCl Salt) |

| Molecular Weight | ~539.6 g/mol (Free Base) / ~576.1 g/mol (HCl Salt) |

| Solubility | Water, DMSO, DMF, DCM |

| Purity Standard | ≥ 95% (HPLC) |

| Storage | -20°C, Desiccated, Protected from Light |

Structural Dissection

The efficacy of Methyltetrazine-amino-PEG7-amine relies on the distinct function of its three domains:

-

Methyltetrazine (The Warhead):

-

Structure: A 6-methyl-1,2,4,5-tetrazine moiety, typically attached via a phenyl ring (benzylamine linkage).

-

Function: Acts as the diene in the IEDDA reaction.[2]

-

Why Methyl? The methyl substitution significantly enhances hydrolytic stability in physiological media compared to hydrogen-substituted tetrazines (H-Tetrazine), while maintaining rapid kinetics (

) [1].

-

-

PEG7 Spacer (The Bridge):

-

Structure: A hepta-ethylene glycol chain (-(CH₂CH₂O)₇-).

-

Function: Provides critical water solubility to hydrophobic payloads. The ~30 Å length reduces steric hindrance, preventing the tetrazine from burying itself into the hydrophobic core of conjugated proteins.

-

-

Primary Amine (The Anchor):

-

Structure: A terminal primary amine (-NH₂).

-

Function: Facilitates covalent attachment to carboxylic acids (via EDC/NHS activation) or activated esters (NHS esters, PFP esters) on biomolecules.

-

Mechanism of Action: The IEDDA Reaction

The core utility of this reagent is the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][3] Unlike the copper-catalyzed azide-alkyne click reaction (CuAAC), IEDDA is catalyst-free and irreversible.

Reaction Pathway

-

Cycloaddition: The electron-deficient tetrazine (diene) reacts with an electron-rich strained alkene (dienophile), typically Trans-Cyclooctene (TCO) .

-

Retro-Diels-Alder: The resulting bicyclic intermediate spontaneously releases nitrogen gas (N₂).

-

Product Formation: This irreversible step drives the reaction to completion, forming a stable 1,4-dihydropyridazine or pyridazine linkage.

Kinetics & Selectivity

-

Rate Constant (

): The Methyltetrazine-TCO pair exhibits rates up to 800 - 5,000 M⁻¹s⁻¹ [2]. This is orders of magnitude faster than Azide-DBCO strain-promoted click chemistry (~1 M⁻¹s⁻¹). -

Bioorthogonality: The reaction is inert to endogenous biological functional groups (amines, thiols, hydroxyls), allowing for in vivo labeling.

Experimental Protocols

Protocol A: Conjugation to Carboxyl-Containing Biomolecules

This protocol describes coupling Methyltetrazine-PEG7-amine to a protein or peptide containing a carboxylic acid, using EDC/NHS activation.

Reagents Required:

-

Protein/Peptide (in PBS or MES buffer, pH 4.7–6.0 for activation).

-

Methyltetrazine-PEG7-amine (dissolved in dry DMSO or DMF).[4]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

-

Purification Column (Sephadex G-25 or equivalent).[3]

Step-by-Step Workflow:

-

Activation:

-

Dissolve the protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add EDC (10-fold molar excess) and NHS (25-fold molar excess) to the protein.

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Conjugation:

-

Note: If using Sulfo-NHS, you can add the amine directly. If using standard NHS, rapid buffer exchange to pH 7.2–7.5 is recommended, or adjust pH immediately.

-

Add Methyltetrazine-PEG7-amine (10–50 fold molar excess depending on protein concentration) to the activated protein.

-

Adjust buffer to pH 7.2–7.5 (PBS) to facilitate amine reactivity.

-

Incubate for 2–4 hours at RT or overnight at 4°C.

-

-

Quenching:

-

Add Hydroxylamine or Tris buffer (pH 8.0) to quench remaining active esters.

-

-

Purification:

-

Remove excess unreacted tetrazine via size-exclusion chromatography (desalting column) or dialysis against PBS.

-

QC Check: Measure Absorbance at 520 nm (Tetrazine

) to calculate the Degree of Labeling (DOL).

-

Protocol B: The Click Reaction (Tetrazine + TCO)

Once the biomolecule is labeled with Methyltetrazine, it can be reacted with any TCO-modified molecule (e.g., TCO-Fluorophore, TCO-Drug).

-

Setup: Prepare the Methyltetrazine-labeled protein in PBS (pH 7.4).

-

Reaction: Add TCO-ligand (1.5–2.0 molar equivalents relative to Tetrazine).

-

Incubation: Incubate for 30 minutes at RT. (Reaction is usually complete within 5–10 minutes due to fast kinetics).

-

Validation: No catalyst is needed. Analyze via SDS-PAGE or Mass Spectrometry. The shift in molecular weight or fluorescence confirms conjugation.

Applications in Drug Development[7]

Antibody-Drug Conjugates (ADCs)

Methyltetrazine-PEG7-amine is pivotal in "coupling-on-demand" strategies.

-

Advantage: The hydrophilic PEG7 spacer prevents the aggregation of hydrophobic payloads (e.g., cytotoxic drugs) and improves the pharmacokinetics (PK) of the ADC by shielding the hydrophobic linker [3].

-

Method: Antibodies are functionalized with the Tetrazine handle.[2][5] The toxic payload is modified with TCO. Conjugation occurs only when mixed, reducing operator exposure to toxins during the initial antibody modification steps.

Pre-Targeted Imaging

-

Concept: A Tetrazine-tagged antibody is injected and allowed to accumulate at the tumor site. Excess antibody clears from the blood.

-

Click: A small, radioactive TCO-probe (which clears rapidly) is injected subsequently. It "clicks" to the tumor-bound antibody in vivo.

-

Result: High tumor-to-background contrast images [4].

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield (Step 1) | Hydrolysis of NHS ester; pH too low. | Ensure pH is 7.2–8.0 during amine addition. Use dry DMSO for stock solutions. |

| Precipitation | Hydrophobic payload aggregation. | The PEG7 spacer usually mitigates this. Ensure TCO-drug is dissolved in organic co-solvent (e.g., 5% DMSO) before adding to aqueous protein. |

| Loss of Reactivity | Tetrazine degradation. | Tetrazines are pink/red. If the solution turns colorless or yellow, the tetrazine has degraded. Store at -20°C under inert gas. |

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1][6] Journal of the American Chemical Society.[1][6]

-

Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioconjugation of tetra-zines with trans-cyclooctenes. Angewandte Chemie International Edition.

-

BroadPharm. Methyltetrazine-PEG7-amine HCl salt Product Data. BroadPharm Catalog.

-

Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition.

Sources

- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyltetrazine-PEG7-Iodoacetamido | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Technical Guide: Solubility & Stability of Methyltetrazine-PEG7-Amine in Aqueous Buffers

Executive Summary & Molecule Profile

Methyltetrazine-PEG7-Amine is a heterobifunctional linker designed for high-specificity bioconjugation. It bridges the gap between carboxyl-containing biomolecules (via its primary amine) and Trans-Cyclooctene (TCO)-tagged targets (via the methyltetrazine group) through Inverse Electron Demand Diels-Alder (IEDDA) chemistry.

The inclusion of a PEG7 (heptaethylene glycol) spacer is a critical structural feature. Unlike hydrophobic short-chain linkers, the PEG7 unit imparts significant hydrophilicity, allowing the molecule to transition from organic stock solvents into aqueous buffers without immediate precipitation. However, the stability of the methyltetrazine core is pH-sensitive, creating a dichotomy between solubility (favored by the PEG) and chemical stability (threatened by hydrolysis in certain aqueous conditions).

Core Physicochemical Properties

| Property | Specification |

| Molecular Weight | ~576.1 Da (HCl Salt) |

| Appearance | Pink to Red Solid or Oil |

| Reactive Groups | Methyltetrazine (TCO-reactive), Primary Amine (Carboxyl-reactive) |

| Chromophore | Methyltetrazine ( |

| Solubility (Organic) | DMSO, DMF, Methanol (> 50 mM) |

| Solubility (Aqueous) | Water, PBS, Tris (> 10 mM)* |

| pKa (Amine) | ~9.0 – 10.0 (Protonated at physiological pH) |

*Note: While thermodynamically soluble in water, kinetic stability dictates specific handling protocols.

Solubility Mechanisms & Critical Interactions

The solubility behavior of Methyltetrazine-PEG7-Amine is governed by the competition between its three distinct functional domains. Understanding this allows for rational buffer selection.

Structural Solubility Logic

-

The Methyltetrazine Core (Hydrophobic/Aromatic): This planar, aromatic system is inherently lipophilic. In isolation, it aggregates in water.

-

The PEG7 Spacer (Hydrophilic): The ether oxygens act as hydrogen bond acceptors. A 7-unit chain is generally sufficient to form a "hydration shell" that masks the hydrophobic tetrazine core, preventing aggregation at concentrations

mM. -

The Primary Amine (pH-Dependent):

-

pH < 9: The amine is protonated (

).[1] This charge drastically increases solubility through ion-dipole interactions with water. -

pH > 10: The amine deprotonates to

, reducing solubility and potentially increasing aggregation risk in high-salt buffers.

-

The Stability-Solubility Paradox

While the molecule dissolves well in water, the methyltetrazine ring is susceptible to hydrolysis and nucleophilic attack .

-

Hydrolysis: Occurs slowly in water but accelerates significantly at pH > 8.0 and elevated temperatures.

-

Nucleophilic Attack: The tetrazine core is electron-deficient. Strong nucleophiles (e.g., thiols like DTT, or high concentrations of unhindered amines) can degrade the ring, leading to a loss of the characteristic pink color (absorbance at 520 nm).

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for preparing stable solutions.

Caption: Workflow for maximizing the chemical stability of Methyltetrazine-PEG7-Amine during dissolution.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a high-concentration storage solution that resists degradation.

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture condensation on the hygroscopic solid.

-

Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Why? These solvents solvate both the aromatic tetrazine and the PEG chain efficiently without promoting hydrolysis.

-

-

Concentration: Dissolve to 10 – 50 mM .

-

Calculation: For 1 mg of MW 576.1: Add

of DMSO to achieve 100 mM.

-

-

Storage: Aliquot immediately. Store at -20°C or -80°C , protected from light.

Protocol B: Aqueous Dilution & Concentration Verification

Objective: Prepare a working solution for bioconjugation while verifying the integrity of the tetrazine ring.

-

Buffer Selection:

-

Preferred: PBS (pH 7.4), MES (pH 6.0).

-

Avoid: Buffers with pH > 8.0 or buffers containing DTT/Mercaptoethanol.

-

-

Dilution: Add the DMSO stock dropwise to the buffer while vortexing.

-

Limit: Keep final DMSO concentration

(v/v) to avoid protein denaturation in downstream applications.

-

-

Quality Control (The "Pink Test"):

-

Methyltetrazines have a characteristic absorbance peak at ~520 nm (pink/red color).

-

Measure: Take a UV-Vis spectrum of the diluted sample.

-

Criterion: If the solution turns colorless or the 520 nm peak vanishes, the tetrazine has degraded (reduced to dihydrotetrazine or hydrolyzed).

-

Quantification: Use Beer-Lambert Law (

).-

(Note: This is low; use higher concentrations >100

-

(Note: This is low; use higher concentrations >100

-

Troubleshooting & FAQ

Common Solubility Issues

| Symptom | Probable Cause | Corrective Action |

| Precipitation upon dilution | Concentration too high (>20 mM in water) | Dilute further or increase DMSO co-solvent to 5-10%. |

| Loss of Pink Color | Reduction by thiols or basic hydrolysis | Check buffer for DTT/TCEP. Ensure pH < 8.0. |

| Cloudiness in PBS | "Salting out" of the PEG chain | Use a lower salt buffer (e.g., 10 mM Phosphate) before adding high salt. |

The "Tris" Warning

-

Scenario: You are reacting the amine end of the molecule with an NHS-ester on a protein.

-

Risk: Tris contains a primary amine.[2] It will outcompete your Methyltetrazine-PEG7-Amine for the NHS-ester.

-

Solution: Perform the conjugation in PBS , HEPES , or Bicarbonate buffer. Remove Tris via dialysis/desalting columns prior to reaction.

References

- Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. (Establishes stability profiles of methyltetrazines).

- Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142. (Review of Tetrazine solubility and kinetics).

Sources

The Methyltetrazine Advantage: An In-depth Technical Guide to the Inverse Electron-Demand Diels-Alder Reaction Mechanism

For researchers, scientists, and drug development professionals, the quest for precise and efficient molecular conjugation is paramount. The ability to selectively link biomolecules, imaging agents, and therapeutic payloads in complex biological environments has unlocked new frontiers in diagnostics and therapeutics. Among the arsenal of bioorthogonal "click" chemistries, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction stands out for its unparalleled speed and specificity.[1][2] This guide provides a deep dive into the core of this powerful technology, focusing on the mechanism and application of methyltetrazine linkers, the workhorses of the IEDDA reaction.

The IEDDA Reaction: A Paradigm Shift in Bioorthogonal Chemistry

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne.[3][4] Unlike the "normal" Diels-Alder reaction, the electronic demands are reversed, leading to exceptionally fast reaction rates without the need for a catalyst.[5][6] This reaction is highly bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native cellular processes.[7][8]

The significance of the IEDDA reaction lies in its ability to overcome the limitations of earlier bioorthogonal methods. For instance, the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC), while effective, suffers from the cytotoxicity of the copper catalyst, limiting its application in live cells.[9][10] Strain-promoted azide-alkyne cycloadditions (SPAAC) circumvent the need for a catalyst but often exhibit slower kinetics compared to IEDDA.[9] The IEDDA reaction, with its combination of speed, selectivity, and biocompatibility, has therefore become a go-to tool for in vivo applications.[11]

The Heart of the Reaction: The Methyltetrazine Linker

Tetrazines are the electron-poor diene component of the IEDDA reaction.[5] Their reactivity is governed by the substituents on the tetrazine ring; electron-withdrawing groups increase the reaction rate but can decrease the stability of the molecule.[5][12] Methyltetrazines represent a crucial balance in this reactivity-stability trade-off. The electron-donating methyl group enhances the stability of the tetrazine core, making it more robust for in vivo applications, while still maintaining a high reaction rate.[13][14]

The Reaction Mechanism: A Step-by-Step Look

The IEDDA reaction with a methyltetrazine linker and a dienophile, such as trans-cyclooctene (TCO), proceeds through a well-defined mechanism:[3][15][16]

-

[4+2] Cycloaddition: The reaction initiates with a concerted [4+2] cycloaddition between the electron-deficient methyltetrazine (diene) and the electron-rich TCO (dienophile). This forms a highly unstable bicyclic intermediate.[3][17] This is the rate-determining step of the reaction.[17]

-

Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[3][17] This release of nitrogen gas is a key driving force for the reaction's irreversibility and a signature of this ligation.[17][18]

-

Product Formation: The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[4][16]

The following diagram illustrates the IEDDA reaction mechanism:

Caption: The IEDDA reaction mechanism between methyltetrazine and TCO.

Frontier Molecular Orbital (FMO) Theory: Understanding the Reactivity

The rapid kinetics of the IEDDA reaction can be explained by Frontier Molecular Orbital (FMO) theory.[5] In this reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene.[5][19] The smaller the energy gap between the dienophile's HOMO and the diene's LUMO, the faster the reaction rate.[4][5][20] Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction.[5][12] Conversely, electron-donating groups on the dienophile raise its HOMO energy, also increasing the reaction rate.

The diagram below visualizes the FMO interaction in the IEDDA reaction:

Caption: FMO diagram illustrating the HOMO-LUMO interaction in the IEDDA reaction.

Quantitative Insights: Reaction Kinetics and Stability

The choice of tetrazine and dienophile significantly impacts the reaction kinetics. The following table summarizes the second-order rate constants for methyltetrazine with various common dienophiles.

| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| trans-cyclooctene (TCO) | ~1,000 - 10,332 | Aqueous media |

| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol |

| Norbornene | 8.5 x 10⁻³ | Methanol |

| 1-Methyl-3-amidomethyl cyclopropene | 0.137 ± 0.004 | Water/DMSO |

| (Data compiled from multiple sources)[3] |

As the data indicates, the reaction between methyltetrazine and TCO is exceptionally fast, making it the preferred pairing for most bioorthogonal applications.[3]

In terms of stability, methyl-substituted tetrazines demonstrate superior stability in biological media compared to their unsubstituted counterparts. For example, after 48 hours in biological media, over 85% of methyltetrazine-amine remains, whereas unsubstituted tetrazine-amine can show significant degradation.[14]

Practical Applications in Research and Drug Development

The versatility and robustness of the methyltetrazine-IEDDA reaction have led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): Methyltetrazine linkers are instrumental in the development of next-generation ADCs.[8][21] They allow for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective therapeutics.

-

PROTACs: In the field of targeted protein degradation, methyltetrazine linkers are used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[10][22]

-

Pre-targeted Imaging and Therapy: The rapid kinetics of the IEDDA reaction are ideal for pre-targeting strategies in radioimmunotherapy and imaging.[5][23] In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, radiolabeled methyltetrazine is injected, which rapidly "clicks" to the antibody, delivering the radioactive payload directly to the target and minimizing off-target toxicity.[5][23]

-

Live-Cell Imaging and Activity-Based Protein Profiling (ABPP): The bioorthogonality of the IEDDA reaction makes it perfect for labeling and visualizing biomolecules in their native environment.[9][24] Methyltetrazine can be incorporated into probes to study enzyme activities in situ.[9][24]

Experimental Protocol: A General Guide to Methyltetrazine-TCO Ligation

This protocol provides a general framework for the conjugation of a methyltetrazine-functionalized molecule to a TCO-containing biomolecule.

Materials and Reagents

-

Methyltetrazine-functionalized molecule (e.g., Methyltetrazine-PEG4-NHS Ester)

-

TCO-functionalized biomolecule (e.g., TCO-modified antibody)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Anhydrous DMSO or DMF for dissolving the methyltetrazine linker

-

Desalting column for purification

Step-by-Step Methodology

-

Preparation of the TCO-functionalized Biomolecule:

-

If starting with an unmodified biomolecule, it must first be functionalized with a TCO group. This is typically achieved by reacting the biomolecule with a TCO-NHS ester, which targets primary amines (e.g., lysine residues).

-

Dissolve the biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the biomolecule solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the Reaction Buffer.

-

-

Preparation of the Methyltetrazine Linker:

-

Immediately before use, prepare a stock solution of the methyltetrazine-functionalized molecule (e.g., Methyltetrazine-PEG4-Maleimide for targeting thiols, or a payload-conjugated methyltetrazine) in anhydrous DMSO or DMF at a concentration of 5-10 mM.[25]

-

-

The IEDDA "Click" Reaction:

-

Combine the TCO-functionalized biomolecule solution with the methyltetrazine stock solution. A slight molar excess (1.1 to 1.5 equivalents) of the methyltetrazine reagent is often used to ensure complete consumption of the TCO-modified biomolecule.[26]

-

The reaction typically proceeds rapidly at room temperature (20-25°C).[26] Gentle mixing is recommended. The reaction is usually complete within 1-2 hours.

-

The progress of the reaction can be monitored by following the disappearance of the characteristic tetrazine absorbance at approximately 520-540 nm.[18][27]

-

-

Purification and Characterization:

-

Remove any unreacted methyltetrazine reagent using a desalting column or dialysis.

-

Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy, to confirm successful conjugation and determine the degree of labeling.

-

The following diagram outlines a typical experimental workflow for bioconjugation using a heterobifunctional methyltetrazine linker:

Caption: A general experimental workflow for bioconjugation using the IEDDA reaction.

Conclusion: The Future is Bright for Methyltetrazine Chemistry

The inverse electron-demand Diels-Alder reaction, powered by the stability and reactivity of methyltetrazine linkers, has firmly established itself as an indispensable tool in the life sciences. Its remarkable kinetics and biocompatibility have enabled advancements in drug development, diagnostics, and fundamental biological research that were previously unattainable. As our understanding of this powerful chemistry continues to grow, we can anticipate the development of even more sophisticated and impactful applications, further solidifying the legacy of the methyltetrazine linker as a cornerstone of modern bioconjugation.

References

- Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC. (n.d.).

- IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC. (2021, July 30).

- Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing. (2017, June 29).

- An In-depth Technical Guide to Methyltetrazine-PEG4-Maleimide: Structure, Properties, and Applications in Bioconjugation - Benchchem. (n.d.).

- Inverse electron demand Diels–Alder reactions in chemical biology - SciSpace. (2017, August 21).

- An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation - Benchchem. (n.d.).

- Optimizing reaction conditions for Methyltetrazine-triethoxysilane and TCO ligation - Benchchem. (n.d.).

- Methyltetrazine as a small live-cell compatible biorthogonal handle for imaging enzyme activities in situ - ResearchGate. (2022, September 13).

- An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine - Benchchem. (n.d.).

- Methyltetrazine-PEG6-Mal - Conju-Probe: Enable Bioconjugation. (n.d.).

- Application Notes and Protocols: Methyltetrazine-PEG8-NH-Boc and TCO Click Chemistry Reaction - Benchchem. (n.d.).

- Inverse electron demand Diels-Alder reactions in chemical biology. - Semantic Scholar. (2017, August 14).

- Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - Frontiers. (2021, April 12).

- Tetrazine | Click Chemistry - MedchemExpress.com. (n.d.).

- LifeTein Peptide Methyltetrazine Drug Conjugate: Click Chemistry. (n.d.).

- Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications - ResearchGate. (n.d.).

- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC. (n.d.).

- An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine-PEG8-DBCO - Benchchem. (n.d.).

- Tetrazine-TCO Ligation Protocol - BroadPharm. (2022, January 18).

- Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing. (2017, June 29).

- Mechanism of IEDDA reaction. (a) Schematic representation of the... - ResearchGate. (n.d.).

- Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Publishing. (2024, January 31).

- Methyltetrazine amine - Conju-Probe: Enable Bioconjugation. (n.d.).

- Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation | JACS Au - ACS Publications. (2024, May 30).

- Inverse Electron Demand Diels-Alder Reaction (IEDDA) - Creative Biolabs. (n.d.).

- Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC. (n.d.).

- Inverse Electron Demand Diels-Alder Reactions - MilliporeSigma. (n.d.).

- Frontier molecular orbital (FMO) model of cycloaddition for a... - ResearchGate. (n.d.).

- Methyltetrazine-PEG5-methyltetrazine | PROTAC Linkers | MedChemExpress. (n.d.).

- Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... - ResearchGate. (n.d.).

- Tetrazines in Reactive groups - Lumiprobe. (n.d.).

- The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC - NIH. (2013, December 18).

- The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - International Journal of Medical Sciences. (n.d.).

- An In-depth Technical Guide to the Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction - Benchchem. (n.d.).

- Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine. (n.d.).

- Tetrazine methyl NHS Oligo Modifications from Gene Link. (n.d.).

- Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC. (2021, March 26).

- A Comparative Analysis of Methyltetrazine-amine and Tetrazine-amine for Bioorthogonal Applications - Benchchem. (n.d.).

- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - RSC Publishing. (2020, June 29).

- The TCO-tetrazine ligation has been the most successful bioorthogonal... - ResearchGate. (n.d.).

- Inverse Electron-Demand Diels–Alder Bioorthogonal Reactions - ResearchGate. (n.d.).

- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off | Journal of the American Chemical Society. (2022, May 2).

- An In-Depth Technical Guide to Methyltetrazine-PEG5-Alkyne for Beginners in Click Chemistry - Benchchem. (n.d.).

- Tetrazine Linkers as Plug‐and‐Play Tags for General Metal‐Organic Framework Functionalization and C60 Conjugation. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyltetrazine-PEG6-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. lifetein.com [lifetein.com]

- 9. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 13. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]

Technical Whitepaper: Bioorthogonal Utility of Methyltetrazine-amino-PEG7-amine

This technical guide is structured as an authoritative whitepaper designed for application scientists and drug development professionals. It synthesizes chemical mechanism, experimental protocol, and strategic application.

Executive Summary

Methyltetrazine-amino-PEG7-amine represents a "Goldilocks" reagent in the bioorthogonal toolkit. While hydrogen-substituted tetrazines offer maximal speed at the cost of stability, and shorter linkers (PEG2-4) often suffer from steric occlusion, this specific derivative balances three critical parameters: hydrolytic stability , aqueous solubility , and kinetic accessibility .

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for deploying Methyltetrazine-amino-PEG7-amine in Antibody-Drug Conjugates (ADCs) and pre-targeted imaging workflows.

Chemical Architecture & Physicochemical Profile[1][2]

Structural Logic

The molecule is composed of three distinct functional domains, each serving a specific bio-engineering purpose:

| Domain | Chemical Identity | Functionality |

| Warhead | 6-Methyl-1,2,4,5-tetrazine | IEDDA Reactivity: The electron-deficient tetrazine core drives the Inverse Electron Demand Diels-Alder reaction. The methyl substitution at the C6 position significantly enhances stability in serum compared to H-tetrazines, preventing non-specific degradation during circulation [1]. |

| Spacer | Heptaethylene glycol (PEG7) | Solubility & Reach: A ~25 Å hydrophilic spacer. Unlike hydrophobic alkyl chains, PEG7 suppresses aggregation of hydrophobic payloads (e.g., cytotoxic drugs) and extends the reactive amine beyond the protein hydration shell to minimize steric hindrance. |

| Anchor | Primary Amine (-NH2) | Conjugation Handle: A nucleophilic handle primed for amide bond formation with activated carboxylic acids (NHS esters, TFP esters) on proteins, peptides, or surfaces. |

Key Physical Properties

-

Molecular Weight: ~576.1 Da (HCl salt)

-

Solubility: >50 mM in water, DMSO, DMF.

-

Stability: Stable in PBS (pH 7.4) for >48 hours at 37°C; significantly more stable than H-tetrazine derivatives which can degrade within hours [2].

Mechanism of Action: The IEDDA Reaction

The core utility of this reagent lies in the Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO).[1][2][3] This reaction is bioorthogonal (does not interfere with native biology), catalyst-free, and irreversible.

Reaction Pathway

The methyltetrazine (diene) reacts with the strained TCO (dienophile) to form a bicyclic intermediate, which spontaneously releases nitrogen gas (

Figure 1: The IEDDA reaction pathway. The release of N2 gas makes the reaction irreversible and entropically favorable.

Kinetic Performance

While H-tetrazines are faster (

-

Rate Constant (

): -

Selectivity: >10,000-fold preference for TCO over biological nucleophiles (thiols, amines).

Strategic Applications

Pre-Targeting (The "Click-and-Clear" Strategy)

Directly labeling antibodies with radioisotopes often leads to high background radiation because antibodies circulate for days. Pre-targeting decouples the targeting step from the imaging step.

-

Step 1: Administer Antibody-TCO conjugate.[5] Allow it to accumulate at the tumor and clear from the blood (24-48h).

-

Step 2: Administer Methyltetrazine-PEG7-Radioligand. This small molecule distributes rapidly, clicks with the tumor-bound antibody, and excess is renally cleared within minutes.

Figure 2: Pre-targeting workflow utilizing the fast kinetics and rapid clearance of the Tetrazine probe.

Antibody-Drug Conjugates (ADCs)

The PEG7 spacer is critical here. Short linkers (PEG2) often result in hydrophobic drugs burying themselves into the antibody structure, causing aggregation. The PEG7 linker provides sufficient "standoff" distance, maintaining the hydrodynamic radius and solubility of the ADC [3].

Experimental Protocols

Protocol A: Conjugation to Carboxyl-Containing Proteins

This protocol describes coupling Methyltetrazine-amino-PEG7-amine to an antibody using EDC/NHS activation.

Reagents:

-

Target Antibody (1-5 mg/mL in PBS, pH 7.4).

-

Methyltetrazine-amino-PEG7-amine (dissolved in DMSO to 10 mM).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]

-

Purification: Zeba Spin Desalting Columns (7K MWCO).

Workflow:

-

Activation: Add EDC (10 equivalents) and NHS (25 equivalents) to the antibody solution. React for 15 minutes at room temperature (RT) to generate the NHS-ester intermediate.

-

Note: This activates carboxyls on the antibody. Alternatively, use a bifunctional linker (NHS-PEG-Tetrazine) to react with antibody amines.

-

Correction for this specific reagent: Since our reagent is an amine , we typically react it with an activated ester on the protein or small molecule. If the protein has carboxyls, we activate the protein. If the protein has amines (Lysine), we must first convert the Tetrazine-amine into a Tetrazine-COOH or use a crosslinker like DSG (Disuccinimidyl glutarate).

-

Revised Step 1 (Standard Approach): We will assume the user is conjugating the Tetrazine-amine to a Small Molecule NHS Ester or activating a protein's carboxyls.

-

Revised Protocol: Coupling Tetrazine-Amine to an Activated Small Molecule (e.g., Drug-NHS)

-

Dissolution: Dissolve the NHS-ester functionalized payload (Drug-NHS) in anhydrous DMSO (10 mM).

-

Coupling: Add 1.2 equivalents of Methyltetrazine-amino-PEG7-amine (from DMSO stock) to the Drug-NHS solution.

-

Base: Add 3 equivalents of DIPEA (Diisopropylethylamine) to scavenge protons.

-

Incubation: React for 2-4 hours at RT in the dark (Tetrazines are light sensitive).

-

Quenching: Add 10 equivalents of Tris buffer (pH 8.0) to quench unreacted NHS esters.

-

Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: The Click Reaction (Quality Control)

To verify the activity of your conjugate:

-

Setup: Prepare a 10 µM solution of your Methyltetrazine-conjugate in PBS.

-

Measurement: Measure Absorbance at 520 nm (characteristic Tetrazine peak).

-

Titration: Add 1.5 equivalents of TCO-OH.

-

Observation: The pink/magenta color (520 nm) should disappear immediately (< 1 min).

-

Result: If A520 drops to baseline, the tetrazine is active. If A520 remains, the tetrazine has degraded (likely to the dihydrotetrazine form).

-

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure DMSO is anhydrous. Do not store NHS esters in water. |

| Precipitation | Hydrophobic Payload | The PEG7 spacer usually helps, but if the payload is very waxy, add 10-20% DMSO to the reaction buffer. |

| Slow Click Reaction | Steric Hindrance | If the TCO is buried in a protein pocket, the reaction slows. Use a longer linker on the TCO side as well. |

| Loss of 520nm Signal | Photobleaching / Reduction | Tetrazines can be reduced by thiols (DTT, BME). Avoid reducing agents in buffers. Store in dark. |

References

-

Karver, M. R., et al. (2011).[4] "Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation." Bioconjugate Chemistry, 22(11), 2263-2270.[4] Link

-

Blackman, M. L., et al. (2008).[4] "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[1][2][4][6][7] Journal of the American Chemical Society, 130(41), 13518-13519.[4] Link

-

Rossin, R., et al. (2010). "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition, 49(19), 3375-3378. Link

-

BenchChem Application Notes. "Protocols for Methyltetrazine-Acid Antibody Conjugation." Link

-

BroadPharm Product Guide. "Methyltetrazine-PEG7-amine HCl salt Data Sheet." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyltetrazine-O-PEG12-amine HCl salt | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Stability of Methyltetrazine Groups in Physiological Conditions: A Technical Guide for Bioorthogonal Applications

Executive Summary

The advent of Inverse Electron-Demand Diels-Alder (iEDDA) click chemistry has revolutionized bioconjugation, targeted drug delivery, and molecular imaging. At the heart of this chemistry is the reaction between a 1,2,4,5-tetrazine and a strained dienophile, such as trans-cyclooctene (TCO). However, translating these reactions from controlled buffer systems to complex in vivo environments introduces a critical challenge: the reactivity-stability paradox.

This whitepaper provides an in-depth mechanistic analysis of tetrazine degradation under physiological conditions. We explore how the structural tuning of methyltetrazine (MeTz) strikes an optimal balance between rapid reaction kinetics and essential in vivo stability, and we detail self-validating experimental protocols for quantifying this stability in serum and live models.

Mechanistic Causality of Tetrazine Degradation

To utilize tetrazines effectively, researchers must understand the causality behind their degradation. Tetrazines are inherently electron-deficient dienes. While this electron deficiency drives their exceptionally fast cycloaddition with electron-rich dienophiles, it simultaneously makes them highly susceptible to off-target nucleophilic attack by molecules abundant in biological fluids, such as water, primary amines (e.g., lysine residues), and thiols (e.g., glutathione)[1].

When an unsubstituted tetrazine (H-Tz) or a tetrazine bearing strong electron-withdrawing groups (EWGs) like pyridyl (Py-Tz) is exposed to physiological media, biological nucleophiles attack the tetrazine core. For example, the reaction between tetrazines and biological amines leads to ring-opening and the formation of inactive adducts, such as N-methylformohydrazonamide (MFHA)[1]. Furthermore, in vivo, tetrazines can undergo reduction to dihydrotetrazine or oxidation and rearrangement to oxadiazole moieties, permanently abolishing their bioorthogonal reactivity[2].

Logical relationship between MeTz degradation pathways and iEDDA reactivity.

Structural Tuning: The Methyltetrazine Advantage

The introduction of a methyl group at the 6-position of the 1,2,4,5-tetrazine ring fundamentally alters its molecular orbital profile. The methyl group acts as an electron-donating group (EDG), which raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the tetrazine core[3][4].

This electronic modulation, coupled with the steric hindrance provided by the methyl bulk, creates a significant kinetic barrier against nucleophilic attack[4]. While this slightly dampens the absolute iEDDA reaction rate compared to highly reactive Py-Tz or H-Tz variants, it increases the physiological half-life of the probe by orders of magnitude, ensuring the tetrazine remains intact long enough to reach its target in vivo[3][5].

Quantitative Stability Comparison

The table below summarizes the stability of various tetrazine derivatives when incubated in physiological media (e.g., DMEM with 10% Fetal Bovine Serum at 37 °C).

| Tetrazine Derivative | Substituent Class | Stability in Serum (37 °C) | Relative iEDDA Kinetics |

| H-Tetrazine (H-Tz) | Hydrogen | <13% intact at 48 h[5] | Extremely Fast |

| Pyridyl-Tetrazine (Py-Tz) | Electron-Withdrawing | <13% intact at 48 h[5] | Very Fast |

| Methyltetrazine (Me-Tz) | Electron-Donating / Steric | >92% at 12 h, >63% at 48 h[5] | Moderate |

| Methyl-Phenyl-Tetrazine | Bulky / Electron-Donating | >95% intact at 12 h[4] | Moderate |

| Triazolyl-Tetrazine | Weak Electron-Withdrawing | >92% at 12 h, >63% at 48 h[5] | Moderate to Fast |

Data demonstrates that alkyl-substituted tetrazines (like MeTz) consistently outperform electron-withdrawing derivatives in long-term physiological stability[5][6].

Validated Experimental Methodologies for Stability Assessment

To ensure scientific integrity, stability cannot be assumed based solely on chemical structure; it must be empirically validated for every new bioconjugate. The following protocols represent self-validating systems for quantifying MeTz stability.

Step-by-step experimental workflow for assessing MeTz serum stability.

Protocol 1: In Vitro Serum Stability Assay (HPLC/UV-Vis)

Rationale: This assay determines the baseline hydrolytic and nucleophilic stability of a MeTz conjugate in a complex proteinaceous environment.

-

Stock Preparation: Dissolve the MeTz-conjugate in anhydrous DMSO to a concentration of 10 mM. Causality note: Anhydrous conditions prevent premature hydrolysis prior to the assay.

-

Media Incubation: Dilute the stock into Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced protein denaturation. Incubate at 37 °C.

-

Time-Course Sampling: At specific intervals (e.g., 0, 1, 4, 8, 12, 24, and 48 hours), extract a 50 µL aliquot of the mixture.

-

Quenching: Immediately add 50 µL of ice-cold acetonitrile to the aliquot. This precipitates the serum proteins and halts any enzymatic degradation. Centrifuge at 10,000 × g for 5 minutes.

-

Quantification: Inject the supernatant into a Reverse-Phase HPLC system. Monitor the characteristic tetrazine absorbance peak at ~515–520 nm. Plot the Area Under the Curve (AUC) against time to calculate the physiological half-life.

Protocol 2: In Vivo Reactivity Assessment via Hybridization LC-MS/MS

Rationale: In vitro buffer stability does not perfectly correlate with in vivo stability. In vivo, MeTz can undergo reduction (mass shift of +2 Da) or oxidation (mass shift of +12 Da). Because these mass shifts are nearly indistinguishable on large biomolecules (like antibodies or oligonucleotides) using standard MS, a functional reactivity assay is required[2].

-

Administration: Dose the animal model (e.g., via IV injection) with the MeTz-conjugated therapeutic.

-

Tissue Harvesting: Collect plasma or target tissues (e.g., brain, liver) at post-injection time points (e.g., 1, 24, 48 hours).

-

Extraction & Functional Derivatization: Homogenize the tissue and extract the MeTz conjugate. Instead of direct measurement, incubate the extract with an excess of a standard TCO reagent (e.g., TCO-PEG4-DBCO) for 30 minutes. Causality note: Only intact, non-degraded MeTz will react with the TCO.

-

LC-MS/MS Analysis: Quantify the newly formed MeTz-TCO conjugate using tandem mass spectrometry. The concentration of this specific conjugate directly validates the fraction of the dose that remained bioorthogonally reactive in vivo[2].

Conclusion

The successful deployment of bioorthogonal chemistry in living systems requires a rigorous understanding of the reactivity-stability trade-off. While highly reactive tetrazines offer rapid kinetics, their vulnerability to nucleophilic degradation renders them ineffective for prolonged in vivo applications. Methyltetrazine (MeTz) groups overcome this barrier through steric shielding and LUMO energy elevation, providing exceptional serum stability (>63% intact at 48 hours) without sacrificing the efficiency required for robust target ligation. By employing functional LC-MS/MS and HPLC validation protocols, researchers can confidently leverage MeTz for next-generation drug delivery and molecular imaging.

References

- Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Form

- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - Bioconjug

- Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - ACS Central Science -

- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction - ChemRxiv -

- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - Journal of the American Chemical Society -

- Quantitative Determination of Click-Reactive Antisense Oligonucleotide and Its Reactivity in Rat Brains by Hybridization LC-MS/MS to Support Pretargeted PET Imaging - Analytical Chemistry -

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative Determination of Click-Reactive Antisense Oligonucleotide and Its Reactivity in Rat Brains by Hybridization LC-MS/MS to Support Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Bioorthogonal Engineering: A Technical Whitepaper on the Divergence of Methyltetrazine and H-Tetrazine Linkers

Executive Summary

The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), forms the cornerstone of modern bioorthogonal chemistry. However, the selection of the tetrazine derivative is not trivial; it dictates the success or failure of downstream applications ranging from in vitro proteomics to in vivo pre-targeted positron emission tomography (PET).

This technical guide dissects the mechanistic, kinetic, and practical divergences between the two most prominent linkers: Methyltetrazine (Me-Tz) and H-Tetrazine (H-Tz) . By analyzing the causality between their molecular structures and their physiological behaviors, this whitepaper provides drug development professionals and chemical biologists with a definitive framework for linker selection and experimental validation.

Mechanistic Divergence: The LUMO-Steric Trade-off

The fundamental difference between Me-Tz and H-Tz lies in a single substitution at the 6-position of the tetrazine ring. This seemingly minor structural variance creates a profound trade-off between reaction kinetics and physiological stability [1].

-

H-Tetrazine (H-Tz): Unsubstituted at the 6-position (hydrogen atom). The lack of electron-donating groups results in a highly electron-deficient tetrazine core with a lowered Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, a lower LUMO minimizes the energy gap with the dienophile's HOMO, driving ultra-fast IEDDA kinetics (up to 30,000 M⁻¹s⁻¹) [2]. However, this same electron deficiency, combined with a lack of steric shielding, renders the ring highly vulnerable to nucleophilic attack by water and biological amines, leading to rapid degradation [3].

-

Methyltetrazine (Me-Tz): Features a methyl group at the 6-position. The inductive electron-donating (+I) effect of the methyl group slightly raises the LUMO energy, which decelerates the cycloaddition rate to ~1,000–5,000 M⁻¹s⁻¹. Crucially, the steric bulk of the methyl group physically shields the tetrazine core from nucleophiles, drastically extending its half-life in aqueous and serum environments [1, 3].

Logical relationship between tetrazine substitution, LUMO energy, kinetics, and stability.

Quantitative Performance Metrics

To guide rational experimental design, the quantitative characteristics of Me-Tz and H-Tz reacting with trans-cyclooctene (TCO) are summarized below. Data is aggregated from standardized physiological assays (37°C, PBS/Serum) [1, 2, 4].

| Linker Type | Substituent at 6-position | Second-Order Rate Constant ( | Stability in DMEM + 10% FBS (48h, 37°C) | Optimal Application Domain |

| H-Tetrazine | Hydrogen (-H) | ~10,000 – 30,000 M⁻¹s⁻¹ | < 13% remaining | Rapid in vitro labeling; short-lived isotope capture where clearance is immediate. |

| Methyltetrazine | Methyl (-CH₃) | ~1,000 – 5,000 M⁻¹s⁻¹ | > 63% remaining | In vivo pre-targeted imaging; Antibody-Drug Conjugates (ADCs); long-circulation assays. |

Causality in Application: Why Context Dictates Chemistry

The Case for Methyltetrazine in In Vivo Pre-Targeting

In pre-targeted PET imaging, a TCO-functionalized monoclonal antibody (TCO-mAb) is injected and allowed to circulate for 24–48 hours to accumulate at the tumor site. A radiolabeled tetrazine is then injected to "click" with the localized TCO.

Because the radiotracer must survive systemic circulation long enough to find the tumor, stability supersedes absolute speed . A 2024 study evaluating[¹⁸F]-labeled tetrazines demonstrated that [¹⁸F]Me-Tz maintained 98% intactness in PBS after 180 minutes, whereas [¹⁸F]H-Tz degraded to 85% despite antioxidant formulation [2]. Furthermore, [¹⁸F]Me-Tz exhibited a superior maximum-to-minimum brain concentration ratio (

Experimental workflow for in vivo pre-targeted PET imaging using Me-Tz and TCO-mAb.

The Case for H-Tetrazine in Rapid In Vitro Assays

Conversely, when capturing highly unstable, short-lived radioisotopes (e.g., Carbon-11,

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal mathematical and chemical controls to prevent false positives caused by instrument drift or matrix effects.

Protocol A: Stopped-Flow Kinetic Evaluation of IEDDA Ligation

Purpose: To determine the second-order rate constant (

-

Preparation: Prepare a 100 µM stock of the Tetrazine (Me-Tz or H-Tz) in PBS (pH 7.4). Prepare TCO stocks at 1 mM, 2 mM, 3 mM, 4 mM, and 5 mM (10x to 50x excess to establish pseudo-first-order conditions).

-

Equilibration: Load the Tetrazine and TCO solutions into separate syringes of a stopped-flow UV-Vis spectrophotometer. Equilibrate the system to 37°C.

-

Data Acquisition: Rapidly mix equal volumes of Tetrazine and TCO. Monitor the exponential decay of the tetrazine characteristic absorption band (

nm) over time. -

Kinetic Extraction: Fit the decay curve to a single exponential decay function to extract the observed pseudo-first-order rate constant (

). -

Validation & Calculation: Plot

(y-axis) versus the concentration of TCO (x-axis). The slope of this linear regression is the definitive second-order rate constant (

Protocol B: LC-MS Serum Stability Assay

Purpose: To quantify the physiological half-life of Tetrazine linkers. Self-Validation Mechanism: The inclusion of an inert internal standard (IS) corrects for LC-MS ionization suppression caused by serum proteins, ensuring that the calculated disappearance of the tetrazine is exclusively due to chemical degradation.

-

Matrix Preparation: Pre-warm Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) to 37°C.

-

Spiking: Spike the Tetrazine probe into the serum matrix to a final concentration of 10 µM. Immediately add 1 µM of a stable internal standard (e.g., an isotopically labeled, non-reactive analog).

-

Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at

hours. -

Quenching: Instantly quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile to precipitate serum proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Analysis: Inject the supernatant into an LC-MS system. Extract the Extracted Ion Chromatogram (EIC) for both the Tetrazine and the IS.

-

Quantification: Calculate the ratio of the Tetrazine peak area to the IS peak area. Normalize the

ratio to 100% and plot the remaining percentage over time to determine the half-life.

Strategic Selection Guide (Conclusion)

The choice between Methyltetrazine and H-Tetrazine is not a matter of absolute superiority, but of contextual alignment.

-

Select H-Tetrazine when your workflow is strictly time-bound (e.g., microfluidic labeling, short-lived isotope capture) and the biological matrix is relatively simple or exposure time is minimal.

-

Select Methyltetrazine as the default for in vivo applications, pre-targeted imaging, and ADC development. The slight penalty in reaction speed is vastly outweighed by its robust resistance to nucleophilic degradation, ensuring that the probe remains active upon reaching its biological target.

References

-

Schlein, E., et al. "Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET." EJNMMI Radiopharmacy and Chemistry, vol. 9, no. 21, 2024.[Link]

-

Li, X., et al. "Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation." JACS Au, 2024.[Link]

-

Iris Biotech GmbH. "CLICK CHEMISTRY: Empowering Peptide Innovation." Iris Biotech Technical Resources, 2021.[Link]

Overview of Amine-Reactive Tetrazine PEG Derivatives: Principles, Kinetics, and Bioconjugation Workflows

Introduction to Bioorthogonal Chemical Biology

Amine-reactive tetrazine-polyethylene glycol (PEG) derivatives are advanced heterobifunctional crosslinkers that have fundamentally transformed bioorthogonal chemistry. By bridging highly accessible amine-coupling chemistry with the ultrafast Inverse Electron-Demand Diels-Alder (IEDDA) reaction, these reagents enable the precise, modular assembly of antibody-drug conjugates (ADCs), PROTACs, and targeted molecular imaging probes [1].

Chemical Anatomy and Causality

The structural triad of a Tetrazine-PEG-NHS ester is meticulously engineered to solve specific thermodynamic, kinetic, and steric challenges inherent in macromolecular bioconjugation:

-

The NHS Ester (Amine Reactivity): N-hydroxysuccinimide (NHS) esters react selectively with primary amines, such as the ε-amine of lysine residues abundantly found on the surface of monoclonal antibodies.

-

Causality: Conducting this reaction at a slightly basic pH (7.5–8.5) ensures that the primary amines are deprotonated and highly nucleophilic, driving the formation of a stable, irreversible amide bond [2].

-

-

The PEG Spacer (Solubility & Flexibility):

-

Causality: Tetrazine moieties and many therapeutic payloads are hydrophobic, which can induce protein aggregation. The hydrophilic PEG chain (commonly PEG4 or PEG5) counteracts this by significantly enhancing aqueous solubility. Furthermore, it acts as a flexible tether, reducing steric hindrance between the bulky protein scaffold and the incoming payload during the subsequent click reaction[1].

-

-

The Tetrazine Moiety (IEDDA Click Chemistry): The 1,2,4,5-tetrazine group acts as an electron-deficient diene.

-

Causality: When exposed to a highly strained, electron-rich dienophile like trans-cyclooctene (TCO), it undergoes a [4+2] cycloaddition followed immediately by a retro-Diels-Alder reaction. This irreversibly eliminates nitrogen gas (N₂), thermodynamically driving the reaction forward to form a stable dihydropyridazine linkage without requiring toxic transition-metal catalysts [3].

-

Comparative Reaction Kinetics

The defining advantage of the Tetrazine-TCO IEDDA reaction over legacy click chemistries is its unparalleled reaction rate. This allows for quantitative labeling at low micromolar concentrations in complex biological media, minimizing the required equivalents of expensive payloads [2, 3].

| Reaction Type | Reactive Pairs | Typical Rate Constant ( | Key Mechanistic Features |

| IEDDA | Tetrazine + TCO | Ultrafast, catalyst-free, N₂ driven, bioorthogonal | |

| CuAAC | Azide + Alkyne | Requires cytotoxic Cu(I) catalyst, highly stable | |

| SPAAC | Azide + DBCO | Catalyst-free, slower kinetics, bulky hydrophobic linker |

Experimental Protocol: Self-Validating Bioconjugation Workflow

The following step-by-step methodology outlines the synthesis of a bioconjugate using a Tetrazine-PEG-NHS ester. The protocol is designed as a self-validating system, where each step includes a specific chemical rationale to ensure high yield, reproducibility, and the prevention of off-target effects [3].

Phase 1: Protein Activation (Amine Coupling)

-

Preparation: Dissolve the target protein (e.g., 2-5 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS).

-

Causality: Buffers containing primary amines (e.g., Tris or glycine) will act as competing nucleophiles and prematurely consume the NHS ester.

-

-

pH Adjustment: Add 1 M Sodium Bicarbonate (NaHCO₃) to achieve a final reaction pH of 8.0–8.5.

-

Causality: Lysine ε-amines have a pKa of ~10.5. Raising the pH increases the fraction of unprotonated amines, accelerating the nucleophilic attack on the NHS ester.

-

-

Linker Addition: Prepare a 10 mM stock of Tetrazine-PEG-NHS ester in anhydrous DMSO. Add a 10- to 20-fold molar excess to the protein solution.

-

Causality: Utilizing anhydrous DMSO prevents the premature, water-induced hydrolysis of the moisture-sensitive NHS ester before it can react with the protein.

-

-

Incubation: React for 60 minutes at room temperature under gentle rotation.

Phase 2: Quenching and Purification

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

-

Causality: The primary amine in the Tris buffer rapidly reacts with any remaining unreacted NHS esters, neutralizing them and preventing unintended crosslinking in subsequent steps.

-

-

Desalting: Pass the mixture through a spin desalting column (e.g., size-exclusion resin) equilibrated with PBS.

-

Causality: This physically separates the macromolecular Tetrazine-activated protein from the small-molecule Tris-quenched linker and DMSO solvent.

-

Phase 3: IEDDA Click Ligation

-

Conjugation: Add a TCO-functionalized payload (e.g., TCO-fluorophore or TCO-drug) at a 1.5- to 3-fold molar excess to the purified Tetrazine-activated protein.

-

Reaction: Incubate for 30–60 minutes at room temperature.

-

Causality: The visible elimination of N₂ gas (microbubbles) and the gradual loss of the characteristic pink/red color of the tetrazine moiety serve as self-validating visual indicators of a successful IEDDA cycloaddition.

-

Visualizing the Mechanisms and Workflows

Chemical workflow of Tetrazine-PEG-NHS bioconjugation and IEDDA click chemistry.

IEDDA reaction mechanism between Tetrazine and TCO yielding a stable linkage.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Methyltetrazine-PEG7-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the heterobifunctional linker, Methyltetrazine-PEG7-amine. We delve into the underlying principles of bioorthogonal click chemistry, the strategic advantages of employing a PEGylated tetrazine linker, and provide step-by-step methodologies for the preparation and purification of ADCs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced conjugation platform for the creation of next-generation targeted therapeutics.

Introduction: The Power of Precision in ADC Synthesis

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug.[1] The linker connecting these two components is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile.[][3] Among the most advanced strategies for ADC construction is the use of bioorthogonal chemistry, which employs reactions that proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[4]

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (TCO) is the fastest known bioorthogonal reaction, making it an ideal tool for ADC synthesis.[4] This guide focuses on the application of Methyltetrazine-PEG7-amine, a linker that embodies this powerful chemistry while incorporating a hydrophilic polyethylene glycol (PEG) spacer.

The Strategic Advantage of Methyltetrazine-PEG7-amine

The Methyltetrazine-PEG7-amine linker offers several key advantages in ADC development:

-

Bioorthogonal Reactivity : The methyltetrazine moiety reacts specifically and rapidly with a TCO-functionalized counterpart, ensuring precise and controlled conjugation.[4]

-

Enhanced Pharmacokinetics : The 7-unit PEG chain is a hydrophilic spacer that improves the overall solubility and stability of the ADC.[][3][5] This PEGylation can also increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged circulation half-life, which allows for greater accumulation at the tumor site.[3][6]

-

Reduced Immunogenicity : PEG chains can shield immunogenic epitopes on the antibody or payload, potentially reducing the risk of an immune response.[3][5]

-

Versatile Conjugation Handle : The terminal amine group provides a versatile point of attachment for a wide range of payloads, typically those containing a carboxylic acid that can be activated for amide bond formation.

Principle of the Method: A Two-Stage Approach to ADC Synthesis

The synthesis of an ADC using Methyltetrazine-PEG7-amine is typically a two-stage process. This modular approach allows for the separate preparation and quality control of the two key intermediates before their final "click" conjugation.

-

Preparation of Conjugation Partners :

-

Antibody Modification : The targeting antibody is functionalized with a TCO group. This is often achieved by reacting the antibody's primary amines (e.g., lysine residues) with a TCO-NHS ester.

-

Payload-Linker Conjugation : The cytotoxic payload, which typically possesses a carboxylic acid, is activated and covalently linked to the amine group of the Methyltetrazine-PEG7-amine linker.

-

-

Bioorthogonal "Click" Ligation : The TCO-modified antibody and the methyltetrazine-functionalized payload are then reacted together via the IEDDA cycloaddition to form the final ADC.

The following diagram illustrates this general workflow:

Caption: General workflow for ADC synthesis using Methyltetrazine-PEG7-amine.

Detailed Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions (e.g., molar ratios, incubation times, temperature) is essential for each specific antibody-payload combination.

Materials and Reagents

| Reagent/Material | Recommended Supplier(s) | Notes |

| Monoclonal Antibody (mAb) | User-defined | Should be of high purity and in an amine-free buffer. |

| Methyltetrazine-PEG7-amine | BroadPharm, MedChemExpress | Store at -20°C, protected from light and moisture.[7][8] |

| TCO-NHS Ester | Various | The specific TCO derivative may vary. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich, Thermo Fisher | For activating carboxylic acids. |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher, Pierce | To create a more stable, water-soluble activated ester. |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving linkers and payloads. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | For antibody buffer exchange and reactions. |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | User-prepared | To stop NHS ester reactions. |

| Spin Desalting Columns (e.g., Zeba™) | Thermo Fisher | For buffer exchange and removal of small molecule reagents. |

| Tangential Flow Filtration (TFF) System | MilliporeSigma, Sartorius | For purification and buffer exchange of the final ADC.[9][] |

| Chromatography Systems (SEC, IEX) | Various | For purification and characterization of the ADC.[11][12] |

Protocol 1: Preparation of TCO-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) moiety.

-

Antibody Preparation :

-

Start with a purified antibody solution at a concentration of 5-10 mg/mL.

-

Perform a buffer exchange into an amine-free buffer, such as PBS (pH 7.4), using a spin desalting column or dialysis.[13] This is a critical step to remove any primary amines (e.g., Tris) that would compete with the antibody for reaction with the NHS ester.

-

-

TCO-NHS Ester Reaction :

-

Dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.

-

Add a 5- to 10-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of TCO-Antibody :

-

Remove the excess, unreacted TCO-NHS ester and reaction byproducts using a spin desalting column equilibrated with PBS (pH 7.4).

-

Determine the concentration of the purified TCO-antibody using a BCA protein assay.

-

The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.

-

Protocol 2: Preparation of Methyltetrazine-PEG7-Payload

This protocol details the conjugation of a payload containing a carboxylic acid to Methyltetrazine-PEG7-amine.

-

Activation of Payload's Carboxylic Acid :

-

Dissolve the payload in anhydrous DMF or DMSO.

-

In a separate vial, dissolve EDC and Sulfo-NHS in the same solvent or an appropriate aqueous buffer.[13]

-

Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS to the payload solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation to Methyltetrazine-PEG7-amine :

-

Dissolve Methyltetrazine-PEG7-amine in the reaction solvent.

-

Add a 1.1-fold molar excess of the dissolved Methyltetrazine-PEG7-amine to the activated payload solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Purification of Methyltetrazine-PEG7-Payload :

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, purify the product using reverse-phase HPLC.

-

Confirm the identity and purity of the final Methyltetrazine-PEG7-Payload conjugate by mass spectrometry and HPLC.

-

Protocol 3: Final ADC Synthesis via IEDDA Click Reaction

This protocol describes the final bioorthogonal ligation step to form the ADC.

-

Reaction Setup :

-

In a reaction tube, combine the purified TCO-Antibody and a 3- to 5-fold molar excess of the purified Methyltetrazine-PEG7-Payload.

-

Ensure the final concentration of the antibody is in the range of 1-5 mg/mL. The reaction can be performed in PBS (pH 7.4).

-

-

Incubation :

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[14]

-

-

Purification of the Final ADC :

-

The crude ADC mixture will contain the final conjugate, as well as excess payload-linker and potentially unreacted antibody.

-

Purification is crucial to remove these impurities and to isolate ADC species with the desired drug-to-antibody ratio (DAR).

-

Tangential Flow Filtration (TFF) is an effective method for removing unconjugated payload-linker and for buffer exchange into the final formulation buffer.[9][]

-

Size Exclusion Chromatography (SEC) can be used to separate the ADC from aggregates and smaller impurities.[11]

-

Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADC species with different DARs.[]

-

Characterization of the Final ADC

A thorough characterization of the purified ADC is essential to ensure its quality and consistency.

| Parameter | Method(s) | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. This is a critical quality attribute. |

| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.[11] |

| Identity and Integrity | SDS-PAGE (reduced and non-reduced), Mass Spectrometry (MS) | To confirm the covalent attachment of the drug-linker and the integrity of the antibody structure.[15] |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To determine the potency (e.g., IC50) of the ADC on target cancer cell lines.[3] |

| Residual Free Drug | Reverse-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated payload-linker remaining in the final ADC preparation. |

Causality and Field-Proven Insights

-

Why a Two-Stage Approach? Separating the payload-linker conjugation from the antibody ligation allows for better control and characterization of each component. Purifying the Methyltetrazine-PEG7-Payload before reacting it with the antibody prevents potential side reactions of the activation reagents (EDC/Sulfo-NHS) with the antibody.

-

The Importance of Buffer Exchange: The presence of primary amines like Tris in the antibody buffer will directly compete with lysine residues for reaction with NHS esters, leading to inefficient TCO labeling of the antibody. Thorough buffer exchange is non-negotiable for successful conjugation.[13]

-

Controlling the DAR: The drug-to-antibody ratio is a critical parameter that influences both the efficacy and toxicity of the ADC. The DAR can be modulated by adjusting the molar excess of the TCO-NHS ester used in the antibody modification step and the payload-linker in the final ligation.

-

Purification Strategy: A multi-step purification process is often necessary for ADCs.[12] TFF is excellent for bulk impurity removal and buffer exchange, while chromatographic methods like IEX or HIC provide the resolution needed to isolate specific DAR species.[]

Conclusion